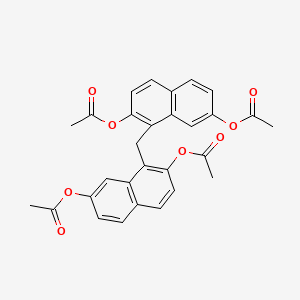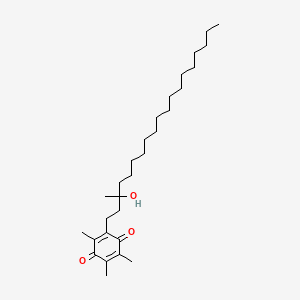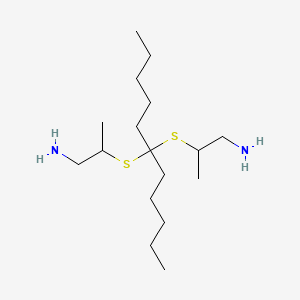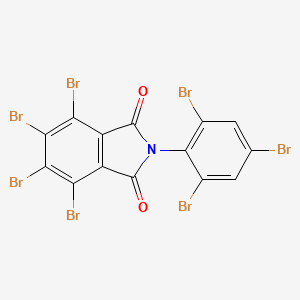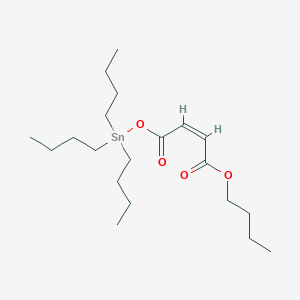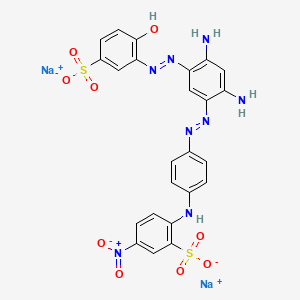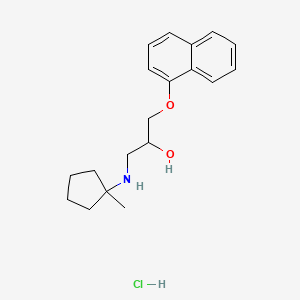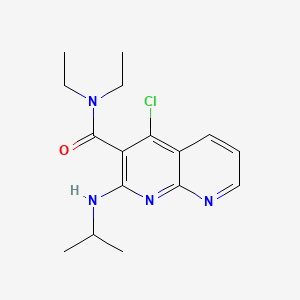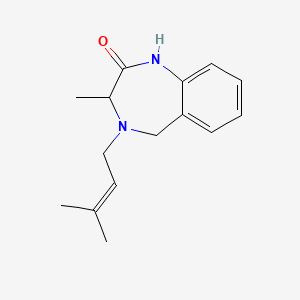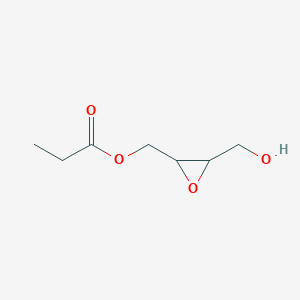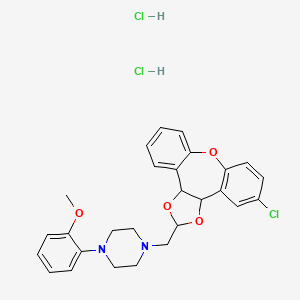
Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route might involve the following steps:
Formation of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under suitable conditions, often in the presence of a base.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperazine moieties.
Reduction: Reduction reactions can occur at the chlorine-substituted positions.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.
科学的研究の応用
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. This compound might exert its effects through:
Binding to receptor sites: Modulating the activity of neurotransmitters or hormones.
Inhibition of enzymes: Blocking the activity of enzymes involved in disease pathways.
Alteration of ion channel function: Affecting the flow of ions across cell membranes.
類似化合物との比較
Similar Compounds
Piperazine, 1-(2-chlorophenyl)-4-(2-methoxyphenyl)-: Similar structure but different substitution pattern.
Piperazine, 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-: Another derivative with a different chlorine substitution.
Piperazine, 1-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-: Contains additional chlorine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system, which might confer distinct pharmacological properties compared to other piperazine derivatives.
特性
CAS番号 |
84646-89-9 |
|---|---|
分子式 |
C27H29Cl3N2O4 |
分子量 |
551.9 g/mol |
IUPAC名 |
1-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]-4-(2-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C27H27ClN2O4.2ClH/c1-31-24-9-5-3-7-21(24)30-14-12-29(13-15-30)17-25-33-26-19-6-2-4-8-22(19)32-23-11-10-18(28)16-20(23)27(26)34-25;;/h2-11,16,25-27H,12-15,17H2,1H3;2*1H |
InChIキー |
NICGFSIGBDGPHI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3OC4C(O3)C5=C(C=CC(=C5)Cl)OC6=CC=CC=C46.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



